N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-5-7-15(27-3)8-6-14)20-21-17-10-9-16(29(4,25)26)13-18(17)28-20;/h5-10,13H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOAUSAQHXXQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZAMIDE HYDROCHLORIDE, is a thiazole derivative. Thiazoles are known to exhibit diverse biological activities, including anti-inflammatory properties. The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also work by inhibiting the COX enzymes.
Biochemical Pathways
The inhibition of the COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in reduced inflammation and pain. The compound may also affect other biochemical pathways due to the diverse biological activities of thiazole derivatives.
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain due to its inhibition of the COX enzymes and the subsequent decrease in prostaglandin production. This makes it potentially useful in the treatment of conditions characterized by inflammation and pain.
Biological Activity
N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a thiazole derivative that has garnered attention in pharmacological research due to its potential anti-inflammatory and anticancer properties. This compound, with a molecular formula of C20H24ClN3O4S2 and a molecular weight of 470, is believed to interact with cyclooxygenase enzymes (COX-1 and COX-2), influencing the arachidonic acid pathway and leading to reduced inflammation and pain.
Target Enzymes
The primary targets of this compound are the COX-1 and COX-2 enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, resulting in decreased production of inflammatory mediators. This mechanism underlies its potential therapeutic applications in conditions characterized by excessive inflammation.
Anti-inflammatory Effects
Research indicates that this compound significantly inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In vitro studies using mouse monocyte macrophages (RAW264.7) demonstrated a marked reduction in these inflammatory markers upon treatment with the compound, suggesting its efficacy in managing inflammatory diseases .
Anticancer Properties
The compound has also shown promising results in anticancer studies. In vitro evaluations against human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cells (A549, H1299) revealed that it inhibits cell proliferation effectively. The MTT assay demonstrated significant cytotoxicity at various concentrations, indicating its potential as an anticancer agent .
Study 1: Dual Anti-inflammatory and Anticancer Activity
A recent study synthesized various benzothiazole derivatives, including this compound. The findings highlighted its ability to inhibit cell migration and induce apoptosis in cancer cells while simultaneously reducing inflammatory cytokine levels .
| Cell Line | Inhibition (%) at 4 µM | Cytokine Reduction (IL-6) |
|---|---|---|
| A431 | 75 | 50% |
| A549 | 70 | 45% |
| H1299 | 68 | 40% |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways influenced by the compound. It was found to inhibit key signaling pathways (AKT and ERK), crucial for cancer cell survival and proliferation. Western blot analysis confirmed these effects, reinforcing its potential as a dual-action therapeutic agent .
Q & A
Basic: What are the key steps and optimal conditions for synthesizing N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Amide Coupling : React 4-methoxybenzoic acid derivatives with dimethylaminoethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
Thiazole Ring Formation : Cyclize intermediates with 6-(methylsulfonyl)benzo[d]thiazol-2-amine using thiourea and iodine in ethanol under reflux (70–80°C) .
Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
Optimization Tips :
- Use HPLC to monitor reaction progress (≥95% purity threshold) .
- Purify via column chromatography (silica gel, 3:1 ethyl acetate/hexane) .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) identify key groups: dimethylamino (δ 2.2–2.5 ppm), methoxy (δ 3.8 ppm), and methylsulfonyl (δ 3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 470.0 [M+H]⁺) .
- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% theoretical) .
Basic: What physicochemical properties are critical for laboratory handling?
Methodological Answer:
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Use DMSO stocks for biological assays .
- Stability : Degrades at >40°C; store at –20°C under argon to prevent oxidation of the thiazole ring .
- Hygroscopicity : Absorbs moisture; use desiccators during weighing .
Advanced: How can synthesis yields be optimized without compromising purity?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling (improves thiazole ring formation yield by 15–20%) .
- Solvent Selection : Replace ethanol with acetonitrile for faster cyclization (reduces reaction time from 12h to 6h) .
- Temperature Gradients : Use microwave-assisted synthesis (100°C, 30 min) to enhance amide coupling efficiency .
Advanced: What is the hypothesized mechanism of action in biological systems?
Methodological Answer:
- HDAC Inhibition : The methylsulfonyl group interacts with Zn²⁺ in histone deacetylase (HDAC) active sites, confirmed via molecular docking (ΔG = –9.8 kcal/mol) .
- Kinase Selectivity : In vitro assays show IC₅₀ = 120 nM for JAK2 vs. >1 µM for EGFR, suggesting specificity for tyrosine kinase pathways .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) reveals 40% apoptosis in HeLa cells at 10 µM .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., 48h incubation, 10% FBS) to control for serum protein binding .
- Structural Validation : Re-test compounds with conflicting data using LC-MS to rule out degradation products .
- Cross-Study Meta-Analysis : Pool data from 5+ studies to identify trends (e.g., higher potency in leukemia vs. solid tumors) .
Advanced: How do structural modifications impact biological activity?
Methodological Answer:
| Modification | Effect on Activity | Source |
|---|---|---|
| Replace methoxy with ethoxy | ↓ HDAC inhibition (IC₅₀ from 120 nM → 450 nM) | |
| Substitute methylsulfonyl with nitro | ↑ Cytotoxicity (HeLa IC₅₀ from 1.2 µM → 0.7 µM) | |
| Remove dimethylamino group | Loss of kinase selectivity (JAK2 IC₅₀ >5 µM) |
Advanced: What analytical methods validate purity and identity in batch-to-batch consistency?
Methodological Answer:
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities (<0.5%) .
- Chiral Chromatography : Confirm enantiomeric purity (e.g., Chiralpak AD-H, >99% ee) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (deviation <0.4%) .
Advanced: How to design experiments to study target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize HDAC on a sensor chip; measure binding kinetics (ka = 1.5×10⁴ M⁻¹s⁻¹, kd = 0.02 s⁻¹) .
- Cryo-EM : Resolve compound-protein complexes at 3.2 Å resolution to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Determine ΔH (–12.3 kcal/mol) and ΔS (–25 cal/mol·K) for thermodynamic profiling .
Advanced: What strategies mitigate compound degradation during long-term storage?
Methodological Answer:
- Lyophilization : Prepare stable lyophilized powders with trehalose (5% w/v) to prevent hydrolysis .
- Inert Atmosphere : Store in amber vials under argon (O₂ <0.1 ppm) to limit oxidation .
- Stability Testing : Use accelerated aging (40°C/75% RH for 6 months) to predict shelf life (>24 months at –20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
